molecular formula C9H19N B13613434 3-Isopropyl-2,3-dimethylpyrrolidine

3-Isopropyl-2,3-dimethylpyrrolidine

Cat. No.: B13613434
M. Wt: 141.25 g/mol
InChI Key: LQCNVJVDDLOANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-3-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is characterized by the presence of two methyl groups and one isopropyl group attached to the pyrrolidine ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-3-(propan-2-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Knorr reaction can be employed to produce pyrrolidine derivatives . The reaction typically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of 2,3-dimethyl-3-(propan-2-yl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-3-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, pyrrolidine derivatives can inhibit enzymes involved in disease pathways or activate receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-3-(propan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can enhance its steric and electronic properties, making it distinct from other pyrrolidine derivatives .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,3-dimethyl-3-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-7(2)9(4)5-6-10-8(9)3/h7-8,10H,5-6H2,1-4H3

InChI Key

LQCNVJVDDLOANO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.